N-Fmoc-N-(2-methoxybenzyl)-glycine

Description

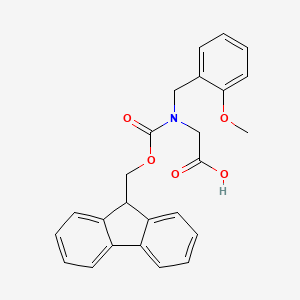

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-17(23)14-26(15-24(27)28)25(29)31-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZBLJEYZFWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Handling of N-Fmoc-N-(2-methoxybenzyl)-glycine: Peptidomimetic Synthesis and Backbone Engineering

Executive Summary

N-Fmoc-N-(2-methoxybenzyl)-glycine is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce N-substituted glycine units (peptoids) or to engineer backbone conformation. Unlike its acid-labile counterparts (Dmb/Hmb) used for temporary backbone protection, the 2-methoxybenzyl (2-MB) group exhibits higher stability against standard trifluoroacetic acid (TFA) cleavage cocktails.

This guide details the physicochemical properties, steric mechanisms, and specific synthetic protocols required to utilize this monomer effectively. It specifically addresses the "difficult coupling" challenges associated with the secondary amine and provides self-validating workflows for researchers in drug discovery and peptidomimetic engineering.

Part 1: Chemical Profile & Physicochemical Properties

Identity & Specifications

This molecule serves as a bridge between traditional peptides and peptoids (N-substituted glycines), offering altered solubility profiles and resistance to proteolytic degradation.

| Property | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-(2-methoxybenzyl)-glycine |

| Common Abbreviation | Fmoc-N(2-MB)-Gly-OH |

| CAS Number | 2385822-67-1 |

| Molecular Formula | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.46 g/mol |

| Solubility | Soluble in DMF, NMP, DCM; sparingly soluble in water. |

| Acid Lability | High Stability. Unlike 2,4-dimethoxybenzyl (Dmb), the 2-methoxybenzyl group is generally stable to 95% TFA, resulting in a permanent N-modification in the final peptide. |

Structural Visualization & Steric Impact

The 2-methoxybenzyl group is attached to the backbone nitrogen. This substitution eliminates the amide proton (

Figure 1: Structural topology of N-Fmoc-N-(2-methoxybenzyl)-glycine showing the steric shielding of the backbone nitrogen.

Part 2: Mechanistic Function in SPPS

The Aggregation Paradox

In standard SPPS, "difficult sequences" (e.g., poly-alanine, hydrophobic regions) aggregate via inter-chain hydrogen bonding.

-

The Solution: Incorporating N-Fmoc-N-(2-methoxybenzyl)-glycine disrupts this network by removing the H-bond donor.

-

The Trade-off: The bulky 2-methoxybenzyl group creates significant steric hindrance for the next incoming amino acid. The secondary amine is far less nucleophilic than a primary amine.

Stability Distinction (Critical)

Researchers must distinguish between 2-methoxybenzyl and 2,4-dimethoxybenzyl (Dmb) :

-

Dmb (2,4-dimethoxy): Electron-rich. Cleaved by TFA.[1][2][3][4] Used as a temporary protecting group.[5]

-

2-MB (2-methoxy): Less electron-rich. Stable to TFA. Used to create permanent peptoid-peptide hybrids or requires harsh acids (HF/TFMSA) for removal.

Expert Insight: Do not use this monomer if your goal is to generate a native glycine residue after standard Fmoc/tBu SPPS cleavage. Use Fmoc-Gly-(Dmb) or Fmoc-Gly-(Hmb) for that purpose. Use this monomer to synthesize N-substituted peptidomimetics.

Part 3: Experimental Protocols

Workflow Overview

The synthesis involves two critical phases: (1) Coupling the monomer itself, and (2) Extending the chain from the sterically hindered secondary amine.

Figure 2: Synthetic workflow highlighting the critical bottleneck at the secondary amine acylation step.

Protocol: Coupling Fmoc-N(2-MB)-Gly-OH

Since the carboxylic acid is unhindered, coupling this monomer to the resin is straightforward.

-

Reagents: 3-4 equivalents of Fmoc-N(2-MB)-Gly-OH relative to resin loading.

-

Activator: DIC/Oxyma Pure (1:1 ratio) is preferred to minimize racemization, though glycine is achiral.

-

Solvent: DMF or NMP.[1]

-

Time: 45–60 minutes at Room Temperature (RT).

-

QC: Standard Kaiser test will be negative (no primary amine). Chloranil test is required for secondary amines (if coupling onto a secondary amine).

Protocol: Chain Extension (The "Difficult Step")

Coupling the next amino acid onto the N-(2-methoxybenzyl) terminus is the failure point for most syntheses due to steric clash.

Optimized Conditions:

-

Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (Diisopropylethylamine), 2 equivalents relative to AA.

-

Stoichiometry: Increase incoming AA to 5–10 equivalents.

-

Temperature: Elevated temperature is highly recommended (50°C for 30 mins or 75°C for 5 mins via Microwave).

-

Double Coupling: Mandatory. Perform the reaction twice.

-

Monitoring: The Chloranil Test or p-Nitrophenyl Ester Test must be used. The Kaiser test is ineffective here.

Troubleshooting the Extension: If HATU fails, convert the incoming amino acid to a Symmetric Anhydride or Acid Chloride (e.g., Fmoc-Amino Acid Chloride + collidine) to drive the reaction.

Cleavage & Isolation

-

Cocktail: Standard Reagent K or TFA/TIS/H2O (95:2.5:2.5).[2]

-

Duration: 2–3 hours.

-

Outcome: The peptide is cleaved from the resin.[1][2][3][4][6] The 2-methoxybenzyl group remains attached to the glycine nitrogen.

-

Post-Processing: Precipitate in cold diethyl ether; centrifuge; lyophilize.

Part 4: Quality Control & Validation

To ensure scientific integrity, every synthesis must be self-validating.

| Checkpoint | Method | Acceptance Criteria |

| Monomer Purity | HPLC / LC-MS | >98% purity. Impurities can terminate chains.[6] |

| Coupling Efficiency | Chloranil Test | Blue particles = Free secondary amine (Incomplete coupling). Colorless = Complete. |

| Final Identity | ESI-MS | Mass shift of +120.15 Da (approx) relative to native Glycine, corresponding to the 2-methoxybenzyl group. |

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

-

Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers.[3] Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews. Link

-

PubChem. (2025).[7] "N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine (Related Structure & Properties)." National Library of Medicine. Link

-

BenchChem. (2025).[8] "Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives." Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of N-Fmoc-N-(2-methoxybenzyl)-glycine

This guide details the synthesis pathway for N-Fmoc-N-(2-methoxybenzyl)-glycine , a specialized building block used in peptidomimetic drug design (specifically peptoids) and as a backbone-protected amino acid to disrupt aggregation during Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Strategic Utility

N-Fmoc-N-(2-methoxybenzyl)-glycine (CAS: 2385822-67-1) is a derivative of glycine where the

-

Primary Application: Peptoid Synthesis (N-substituted glycines). The 2-methoxybenzyl group serves as a permanent side chain in peptoid oligomers, offering specific steric and electronic properties distinct from the more common 4-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (Dmb) groups.

-

Secondary Application: Backbone Protection. In difficult peptide sequences, the bulky N-substituent prevents the formation of

-sheet aggregates (interchain hydrogen bonding), improving solvation and coupling efficiency. Unlike Hmb/Dmb, the 2-methoxybenzyl group is generally more stable to acid and is often used when a permanent N-modification is desired.

This guide presents the Solution-Phase Reductive Amination Route , the industry standard for producing high-purity Fmoc-N-alkyl amino acids at scale.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid over-alkylation (formation of quaternary ammonium salts) and to preserve the acid-labile 2-methoxybenzyl group during the final deprotection step.

The Pathway consists of three critical stages:

-

Reductive Amination: Selective mono-alkylation of a glycine ester using 2-methoxybenzaldehyde.

-

Fmoc Protection: Acylation of the sterically hindered secondary amine.

-

Ester Hydrolysis: Acidolytic cleavage of the C-terminal ester to yield the free acid.

Pathway Visualization

Caption: Step-wise synthesis pathway from glycine ester to the final Fmoc-protected building block.

Detailed Experimental Protocol

Stage 1: Reductive Amination

Objective: Synthesize N-(2-methoxybenzyl)-glycine tert-butyl ester . Rationale: Direct alkylation of glycine with 2-methoxybenzyl halides often leads to dialkylation. Reductive amination via the imine ensures mono-substitution. We use Glycine tert-butyl ester (H-Gly-OtBu) because the tert-butyl group is orthogonal to the base-labile Fmoc group introduced later, and the 2-methoxybenzyl group is stable to the TFA conditions required to remove the tBu ester (unlike the highly acid-labile 2,4-dimethoxybenzyl group).

Reagents:

-

Glycine tert-butyl ester hydrochloride (1.0 eq)

-

2-Methoxybenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM with TFE (2,2,2-Trifluoroethanol).

Protocol:

-

Free Base Formation: Dissolve H-Gly-OtBu·HCl in DCE. Add TEA (1.0 eq) to liberate the free amine. Stir for 10 minutes.

-

Imine Formation: Add 2-Methoxybenzaldehyde (1.05 eq). Critical Step: Add anhydrous MgSO4 or molecular sieves to the reaction to absorb water and drive imine formation. Stir for 1-2 hours at room temperature.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. STAB is preferred over NaBH4 because it is less likely to reduce the aldehyde directly, favoring the imine.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16 h).

-

Work-up: Quench with saturated NaHCO3. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc). The secondary amine is stable.

Stage 2: Fmoc Protection

Objective: Synthesize N-Fmoc-N-(2-methoxybenzyl)-glycine tert-butyl ester . Rationale: The secondary amine is sterically hindered by the bulky 2-methoxybenzyl group. Standard Fmoc-OSu (succinimide) reagents may react sluggishly. Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) is more reactive and highly recommended for this specific hindered substrate.

Reagents:

-

N-(2-methoxybenzyl)-glycine tert-butyl ester (from Stage 1)

-

Fmoc-Cl (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0 eq)

-

Solvent: DCM (Anhydrous)[2]

Protocol:

-

Dissolve the secondary amine in anhydrous DCM.

-

Add DIEA and cool to 0°C.

-

Add Fmoc-Cl (1.2 eq) dropwise (dissolved in minimal DCM).

-

Reflux Option: If TLC shows incomplete reaction after 4 hours at RT, heat to mild reflux (40°C). The steric bulk of the ortho-methoxy group can significantly retard acylation.

-

Work-up: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then brine.

-

Purification: Silica gel chromatography. Note: Fmoc derivatives are UV active and easily tracked.

Stage 3: Ester Cleavage (Deprotection)

Objective: Isolate N-Fmoc-N-(2-methoxybenzyl)-glycine . Rationale: The tert-butyl ester is cleaved using Trifluoroacetic acid (TFA). The 2-methoxybenzyl group is electronically stable enough to survive standard TFA cleavage conditions (unlike Dmb), provided scavengers are used to prevent benzyl cation re-attachment.

Reagents:

Protocol:

-

Dissolve the Fmoc-ester in DCM.[2]

-

Add a cleavage cocktail of TFA:DCM:TIPS (50:45:5) .

-

Stir at room temperature for 1-2 hours. Monitor by HPLC/TLC for disappearance of the ester.

-

Work-up: Evaporate TFA/DCM under reduced pressure (do not heat above 40°C).

-

Precipitation: Add cold diethyl ether or hexane to the residue to precipitate the product. If it oils out (common for N-alkyl amino acids), dissolve in minimum DCM and re-precipitate or lyophilize from Acetonitrile/Water.

-

Final Purity:

95% is required for SPPS use.

Key Data & Specifications

| Parameter | Specification / Condition |

| Molecular Formula | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.46 g/mol |

| Appearance | White to off-white powder or foam |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water |

| TLC Rf | ~0.4 (Hexane:EtOAc 1:1) for the ester intermediate |

| Key NMR Signal | Methoxy: Singlet ~3.8 ppm (3H). Benzylic CH2: Singlet ~4.5 ppm (2H). |

| Storage | 2-8°C, Desiccated. Stable for >1 year. |

Alternative High-Throughput Method (2-CTC Resin)

For laboratories equipped for Solid Phase Peptide Synthesis (SPPS), the 2-Chlorotrityl Chloride (2-CTC) Resin method allows for rapid synthesis without column chromatography.

-

Loading: Load Fmoc-Gly-OH onto 2-CTC resin.

-

Reductive Amination (On-Resin): Treat resin-bound Glycine with 2-Methoxybenzaldehyde and NaBH(OAc)3 in DMF/1% AcOH.

-

Fmoc Protection: Treat resin with Fmoc-Cl and DIEA in DCM.

-

Cleavage: Treat resin with 1% TFA in DCM .[2]

References

-

Johnson, T., Quibell, M., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of Peptide Science.

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids on the Solid Phase. The Journal of Organic Chemistry. (Methodology adapted for N-alkyl synthesis).[6]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3] Chemical Reviews. (Comprehensive review of backbone protection stability).

-

MDPI Protocols. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. (Detailed 2-CTC resin protocol applicable to 2-methoxybenzyl analogs).

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. US5654309A - Pyridopyrimidine derivatives, their production and use - Google Patents [patents.google.com]

- 6. Medicinal Chemistry International: PITANT SERIES [medcheminternational.blogspot.com]

Technical Guide: N-Fmoc-N-(2-methoxybenzyl)-glycine

Topic: Structure and Application of N-Fmoc-N-(2-methoxybenzyl)-glycine Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Structural Anatomy, Synthesis, and Role in "Difficult Sequence" Peptide Chemistry

Executive Summary

N-Fmoc-N-(2-methoxybenzyl)-glycine is a specialized, sterically demanding amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). It belongs to the class of backbone-protecting groups , designed to disrupt secondary structure formation (specifically

While the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are more ubiquitous, the 2-methoxybenzyl (2-MB) variant offers a distinct stability profile. It provides the necessary steric occlusion to prevent inter-chain association but exhibits higher stability toward acidic cleavage conditions compared to Dmb, making it useful for sequences requiring orthogonal protection strategies or resistance to mild acidic treatments.

Part 1: Structural Anatomy & Chemical Properties[1]

The molecule consists of three functional domains, each serving a distinct role in the synthetic cycle.

1. Chemical Structure Breakdown

-

Core Scaffold: Glycine (achiral). The lack of a side chain makes glycine prone to aggregation; backbone protection is most critical here to prevent synthesis collapse.

- -Amino Protection: Fmoc (9-fluorenylmethoxycarbonyl) . Base-labile group removed by piperidine/DBU.

-

Backbone Protection: N-(2-methoxybenzyl) .[1]

-

Position: Attached to the backbone nitrogen (secondary amine).

-

Steric Effect: The ortho-methoxy group forces the peptide backbone into a cis-amide configuration or simply creates bulk that prevents the approach of neighboring chains, disrupting hydrogen bonding networks.

-

Electronic Effect: The methoxy group is electron-donating, rendering the benzyl-nitrogen bond acid-labile, though less labile than the di-substituted Dmb group.

-

Table 1: Physicochemical Profile

| Property | Specification |

| Formula | |

| Molecular Weight | ~417.45 g/mol |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in Water |

| Appearance | White to off-white powder |

| Purity Requirement | >98% (HPLC) to prevent truncation errors |

| Key Impurity | Fmoc-Gly-OH (non-alkylated) – Must be <0.5% to avoid aggregation. |

2. Structural Visualization

The following diagram illustrates the connectivity and functional regions of the molecule.

Figure 1: Structural connectivity of N-Fmoc-N-(2-methoxybenzyl)-glycine.[1] The 2-methoxybenzyl group is attached to the backbone nitrogen, creating the steric bulk required to inhibit aggregation.

Part 2: Mechanistic Role in SPPS

The primary utility of this building block is to overcome "difficult sequences" —hydrophobic regions (e.g., poly-Alanine, poly-Glycine) that undergo on-resin aggregation.

1. Disruption of Secondary Structure

In standard SPPS, growing peptide chains can form intermolecular hydrogen bonds, leading to

-

Incomplete deprotection of the Fmoc group.

-

Slow coupling kinetics.

-

Truncated sequences (deletion sequences).

Mechanism: The bulky 2-methoxybenzyl group physically blocks the N-H donor site (by replacing H with C) and sterically hinders the approach of adjacent chains. This forces the peptide resin into a more solvated, random-coil state, allowing reagents to penetrate the matrix.

2. The "Cis-Trans" Rotamer Challenge

Because the nitrogen is disubstituted (N-Fmoc and N-Benzyl), the amide bond exhibits restricted rotation. NMR spectra often show two distinct sets of signals corresponding to cis and trans rotamers.

-

Implication: This does not affect chemical reactivity significantly but complicates HPLC/NMR analysis of the protected intermediate if isolated.

Part 3: Synthesis Protocol (Self-Validating System)

The synthesis of N-Fmoc-N-(2-methoxybenzyl)-glycine utilizes a Reductive Amination pathway. This protocol ensures high purity and avoids over-alkylation.

Workflow Diagram

Figure 2: Synthetic route via reductive amination.[2] Critical control point: Ensure complete reduction before Fmoc protection to avoid side products.

Detailed Methodology

-

Imine Formation: Dissolve Glycine Ethyl Ester HCl (1.0 eq) and 2-Methoxybenzaldehyde (1.0 eq) in dry Methanol (MeOH). Add Triethylamine (1.0 eq) to neutralize the salt. Stir for 1 hour to form the Schiff base (imine).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.5 eq) portion-wise. The evolution of hydrogen gas indicates reaction progress. Stir for 2 hours, allowing to warm to room temperature.-

QC Check: TLC should show disappearance of aldehyde.

-

-

Saponification: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) to yield the free acid secondary amine.

-

Fmoc Protection: React the secondary amine with Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in water/dioxane with Sodium Bicarbonate (

).-

Note: Fmoc-Cl is too reactive and may cause di-peptide formation; Fmoc-OSu is preferred for secondary amines.

-

Part 4: Application in SPPS (The "Difficult Cycle")

Using this residue requires modified protocols because the secondary amine is sterically hindered and less nucleophilic.

1. Coupling N-Fmoc-N-(2-methoxybenzyl)-Gly-OH to the Resin

-

Reagents: Standard HBTU/DIEA or DIC/Oxyma protocols work well here because the carboxyl group is unhindered.

-

Time: Standard coupling time (30-60 min).

2. Coupling the Next Amino Acid (The Critical Step)

Coupling onto the N-terminal secondary amine (N-2-methoxybenzyl) is extremely difficult due to steric bulk.

-

Recommended Reagents:

-

HATU / HOAt / DIEA: The gold standard for hindered couplings.

-

PyBOP / DIEA: Alternative if HATU is unavailable.

-

Symmetric Anhydrides: For very difficult cases, use pre-formed symmetric anhydride of the incoming Fmoc-AA-OH (using DIC).

-

-

Conditions:

-

Double coupling is mandatory .

-

Elevated temperature (50°C) is highly recommended, but ensure the incoming amino acid is not Cys or His (prone to racemization).

-

-

Monitoring: The Chloranil test (for secondary amines) must be used instead of the Kaiser test (which detects primary amines).

Part 5: Deprotection & Cleavage Dynamics

The distinction between 2-methoxybenzyl and 2,4-dimethoxybenzyl (Dmb) is most critical during cleavage.

-

Dmb/Hmb: Cleaved by low concentrations of TFA (1-5%) or during standard cleavage.

-

2-Methoxybenzyl: Significantly more stable due to the lack of the second electron-donating methoxy group.

Cleavage Protocol

To ensure complete removal of the 2-methoxybenzyl group while cleaving the peptide from the resin:

-

Standard Cocktail: TFA / TIS /

(95:2.5:2.5). -

Extended Time: Unlike standard peptides (2 hours), this backbone protection may require 3–5 hours at room temperature.

-

Scavengers: The methoxybenzyl carbocation is highly reactive. High concentrations of Triisopropylsilane (TIS) or Thioanisole are required to prevent re-alkylation of Trp, Tyr, or Met residues.

-

Alternative (If stubborn): If the group remains attached (observed by Mass Spec +120 Da), use a "High Acidity" cocktail containing TFMSA (Trifluoromethanesulfonic acid) or heat the TFA cleavage cocktail to 35°C (caution advised).

References

-

Sheppard, R. C., & Johnson, T. (1995).[3] N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of Peptide Science, 1(1), 11-25.[3] Link

-

Quibell, M., et al. (1994). Backbone protection in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of peptide amides using the backbone amide linker (BAL) strategy. Journal of the American Chemical Society. Link

-

Merck / Sigma-Aldrich Technical Bulletin. Cleavage and Deprotection Protocols for Fmoc SPPS. Link

Sources

Technical Deep Dive: N-Fmoc-N-(2-methoxybenzyl)-glycine in Peptide Therapeutics Development

This is an in-depth technical guide on the mechanism of action and application of N-Fmoc-N-(2-methoxybenzyl)-glycine .

Executive Summary

N-Fmoc-N-(2-methoxybenzyl)-glycine (also referred to as Fmoc-N(2-MB)-Gly-OH or Fmoc-N(o-methoxybenzyl)glycine ) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design.

Unlike standard amino acids, its "Mechanism of Action" is chemical rather than pharmacological .[1] It functions through two distinct pathways depending on the synthetic strategy:

-

As a Backbone Protector (Transient): It acts as a steric shield to disrupt secondary structure formation (

-sheets) during the synthesis of "difficult sequences" (e.g., amyloidogenic peptides, hydrophobic domains).[1] -

As a Peptoid Monomer (Permanent): It serves as a building block for N-substituted glycines (peptoids) , introducing a protease-resistant, conformationally restricted side chain that mimics phenylalanine or tyrosine but with altered electronic properties.[1]

Mechanism of Action: Chemical & Structural

The core utility of N-Fmoc-N-(2-methoxybenzyl)-glycine lies in its ability to modulate the physicochemical properties of the growing peptide chain.

Disruption of Interchain Aggregation (The "Beta-Breaker" Effect)

In standard SPPS, hydrophobic sequences often self-assemble into

-

Mechanism: The bulky 2-methoxybenzyl group replaces the amide proton (

) with a carbon-based substituent ( -

Consequence:

-

H-Bond Masking: Removes the hydrogen bond donor capability of the backbone amide, physically preventing

-sheet formation. -

Solvation: The methoxy group improves solvation of the peptide chain in organic solvents (DMF/NMP), keeping the resin swollen and reactive.

-

Suppression of Aspartimide Formation

Peptides containing the Asp-Gly motif are prone to a side reaction where the backbone nitrogen attacks the aspartic acid side-chain ester, forming a cyclic aspartimide intermediate. This leads to racemization and

-

Mechanism: Placing the bulky 2-methoxybenzyl group on the Glycine nitrogen (N-Fmoc-N-(2-methoxybenzyl)-Gly-OH) sterically hinders the nucleophilic attack on the Asp side chain.

-

Outcome: Significant reduction in aspartimide-related impurities during the synthesis of Asp-Gly containing pharmaceuticals.

Cis/Trans Amide Bond Isomerization (Peptoid Context)

When used as a permanent modification (peptoid), the ortho-substituent (2-methoxy) exerts a profound steric influence on the amide bond geometry.

-

Steric Lock: Unlike unsubstituted glycines (which are flexible), N-substituted glycines with ortho-substituted aromatic rings often favor the cis-amide conformation due to steric clash between the ortho-methoxy group and the carbonyl oxygen.

-

Application: This allows researchers to design peptidomimetics with pre-organized secondary structures (e.g., peptoid helices) that bind high-affinity targets.[1]

Experimental Protocols & Causality

Incorporation Protocol (Coupling)

Challenge: The secondary amine of the N-(2-methoxybenzyl) group is sterically hindered and less nucleophilic than a primary amine. Standard coupling (HBTU/DIPEA) often fails or proceeds slowly.

Optimized Protocol:

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt (1-Hydroxy-7-azabenzotriazole).

-

Causality: The pyridine nitrogen in HOAt provides a neighboring group effect (catalytic base) that accelerates the acylation of hindered secondary amines.

-

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Conditions:

-

Stoichiometry: 3-5 equivalents of Amino Acid : Coupling Reagent.

-

Time: Extended coupling (2–4 hours) or double coupling is mandatory.

-

Monitoring: Chloranil test (for secondary amines) rather than Kaiser test (primary amines).

-

Cleavage & Deprotection Strategy

The fate of the 2-methoxybenzyl group depends on the acid strength. This distinguishes it from the highly acid-labile Dmb (2,4-dimethoxybenzyl) group.

| Feature | Dmb (2,4-dimethoxy) | 2-MB (2-methoxy) |

| Acid Sensitivity | High (Cleaves in 95% TFA) | Moderate to Low |

| Role | Transient Backbone Protection | Permanent Modification (Peptoid) |

| Removal Method | Standard TFA Cocktail | Strong Acid (TFMSA/HF) or Oxidative (DDQ) |

Protocol A: Peptoid Synthesis (Permanent Modification)

-

Goal: Retain the 2-methoxybenzyl group on the final molecule.

-

Procedure: Treat resin for 2–3 hours. The peptide is cleaved from the resin, and side-chain protecting groups (tBu, Boc) are removed, but the N-(2-methoxybenzyl) group remains intact .[1]

Protocol B: Backbone Protection (Transient - Removal)

-

Goal: Remove the 2-methoxybenzyl group to yield native Glycine.

-

Reagent: TFMSA (Trifluoromethanesulfonic acid) / TFA or HF (Hydrogen Fluoride).

-

Note: Because the 2-methoxy group is less electron-donating than the 2,4-dimethoxy system, it forms a less stable carbocation, making it harder to cleave with standard TFA.[1] For reversible backbone protection, Fmoc-Gly(Dmb)-OH or Fmoc-Gly(Hmb)-OH is generally preferred over the 2-methoxy variant unless the peptide requires harsh synthesis conditions where Dmb would be premature cleaved.

Comparative Analysis: 2-MB vs. Dmb vs. Pseudoproline

| Feature | N-(2-methoxybenzyl) Gly | N-(2,4-dimethoxybenzyl) Gly (Dmb) | Pseudoproline (Oxazolidine) |

| Primary Use | Peptoid Monomer / Robust Protection | Reversible Backbone Protection | Reversible Backbone Protection |

| Aggregation Breaking | High | High | Very High (Kink inducing) |

| Cleavage Condition | Harsh Acid / Oxidative | Standard TFA (95%) | Standard TFA (95%) |

| Stability | Very Stable | Acid Labile | Acid Labile |

| Cost | Moderate | Moderate | High |

Visualization of Mechanism[3]

The following diagram illustrates the decision matrix for using N-Fmoc-N-(2-methoxybenzyl)-glycine in drug development.

Caption: Decision matrix for N-Fmoc-N-(2-methoxybenzyl)-glycine usage. Note the divergence in cleavage conditions based on the desired final product.

References

-

Zuckermann, R. N., et al. (1992).[1][3][4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

-

Offer, J., et al. (1996).[1] "Extending the scope of solid-phase peptide synthesis: N-Backbone protection." Journal of the American Chemical Society. (Foundational work on Dmb/Hmb backbone protection mechanisms).

-

Culf, A. S., & Ouellette, R. J. (2010).[1] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[5][6] Chemical Reviews. (Comprehensive review of cleavage conditions for N-benzyl protecting groups).

Sources

Technical Guide: Solubility Profile and Handling of N-Fmoc-N-(2-methoxybenzyl)-glycine

Executive Summary

N-Fmoc-N-(2-methoxybenzyl)-glycine (CAS: 2385822-67-1) is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). Structurally, it consists of a glycine backbone protected by a fluorenylmethoxycarbonyl (Fmoc) group on the

This N-substitution is not merely a protecting group; it is a strategic modification designed to disrupt secondary structure formation . By blocking the amide hydrogen, it prevents inter-chain hydrogen bonding (beta-sheet aggregation) during the synthesis of "difficult sequences." Consequently, understanding its solubility is critical not just for the reagent itself, but for maintaining the solubility of the growing peptide chain.

This guide details the solubility landscape, physicochemical properties, and experimental protocols for handling this reagent in drug development and biochemical research.

Part 1: Physicochemical Profile

Before addressing solvent interactions, it is essential to understand the molecular properties that drive solubility.

| Property | Data | Relevance to Solubility |

| Chemical Name | N-Fmoc-N-(2-methoxybenzyl)-glycine | Core Identity |

| Molecular Weight | ~417.46 g/mol | Moderate MW; typical for Fmoc-AAs |

| Molecular Formula | High carbon count indicates lipophilicity | |

| Polarity | Amphiphilic (Lipophilic Fmoc/Benzyl + Polar Carboxyl) | Soluble in polar aprotic solvents |

| Physical State | White to off-white powder | Crystalline lattice energy affects dissolution rate |

| pKa (Carboxyl) | ~3.9 (Predicted) | Soluble in basic aqueous buffers (as salt) |

Part 2: Solubility Landscape

The solubility of N-Fmoc-N-(2-methoxybenzyl)-glycine is dictated by the interplay between its lipophilic aromatic rings (Fmoc, Benzyl) and its polar carboxylic acid.

Primary Solvents (SPPS Grade)

These are the solvents of choice for dissolving the reagent prior to activation and coupling.

-

N,N-Dimethylformamide (DMF): Excellent Solubility (> 0.5 M)

-

Mechanism:[1][2][3][4][5] DMF effectively solvates both the aromatic Fmoc/Benzyl systems and the polar carboxylic acid.

-

Application: Standard solvent for coupling reactions. The reagent should dissolve rapidly at room temperature.

-

Recommendation: Use "Peptide Synthesis Grade" (low amine content) to prevent premature Fmoc removal.

-

-

N-Methyl-2-pyrrolidone (NMP): Excellent Solubility (> 0.5 M)

-

Dichloromethane (DCM): Good Solubility (~ 0.3 - 0.5 M)

Secondary & Anti-Solvents

These solvents are used for purification, precipitation, or specific workups.

-

Dimethyl Sulfoxide (DMSO): High Solubility

-

Use Case: An alternative for extremely difficult sequences or analytical samples (NMR).

-

Caution: Oxidizing potential; difficult to remove due to high boiling point.

-

-

Water: Insoluble (< 0.1 mg/mL)

-

Behavior: The compound is hydrophobic. It will precipitate immediately if water is added to a DMF solution.

-

Exception: Soluble in basic aqueous solution (pH > 8) as the carboxylate salt, but this risks Fmoc hydrolysis.

-

-

Diethyl Ether / Hexane: Insoluble

-

Use Case: Used to precipitate the compound from DMF or DCM solutions during purification.

-

Summary Table: Solvent Compatibility

| Solvent | Solubility Rating | Est. Saturation Limit | Primary Application |

| DMF | Excellent | > 200 mg/mL | Coupling (SPPS) |

| NMP | Excellent | > 200 mg/mL | Coupling (Difficult seq.) |

| DCM | Good | ~ 150 mg/mL | Resin Loading / Washing |

| DMSO | High | > 200 mg/mL | Analysis / Stock Solution |

| Methanol | Moderate | ~ 50 mg/mL | Not recommended (side reactions) |

| Water | Insoluble | Negligible | Anti-solvent / Wash |

| Diethyl Ether | Insoluble | Negligible | Precipitation |

Part 3: Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to validate the specific batch solubility before large-scale synthesis.

Objective: Determine the maximum solubility in a target solvent (e.g., DMF) at 25°C.

-

Preparation: Weigh 50 mg of N-Fmoc-N-(2-methoxybenzyl)-glycine into a 2 mL chemically resistant vial (glass or polypropylene).

-

Incremental Addition: Add the solvent (DMF) in 100 µL increments .

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation: Check for clarity.

-

Calculation: Stop when the solution becomes clear.

-

Verification: Filter the solution (0.45 µm PTFE) and analyze via HPLC to confirm purity and concentration if precise quantitative data is required.

Protocol B: Dissolution for SPPS Coupling

Standard workflow for automated or manual synthesis.

-

Calculation: Calculate the required amount for a 0.2 M to 0.5 M solution (typical for 3-5x excess coupling).

-

Example: For 1 mmol scale (5x excess), weigh 5 mmol (~2.09 g).

-

-

Solvent Addition: Add DMF (or NMP) to the powder.

-

Note: Do not add the activator (e.g., HATU/HBTU) yet. Dissolve the amino acid first.

-

-

Dissolution: Vortex or shake. The powder should dissolve readily. If "clumping" occurs, brief sonication (30 sec) is permissible.

-

Activation: Add the base (DIPEA/NMM) and coupling reagent immediately prior to addition to the resin to minimize racemization (though Glycine is achiral, this is good practice).

Part 4: Visualization of Workflows

Figure 1: Solubility Decision Tree for SPPS

This diagram guides the researcher in selecting the appropriate solvent system based on the synthesis stage.

Caption: Decision matrix for solvent selection based on the specific phase of peptide synthesis.

Part 5: Troubleshooting & Optimization

Issue: Reagent precipitates upon addition of activator.

-

Cause: Some coupling reagents (e.g., HATU) are salts and can alter the ionic strength or polarity of the solution.

-

Solution: Ensure the amino acid is fully dissolved before adding the activator. If precipitation persists, dilute the solution slightly or switch to a DCM/DMF (1:1) mixture if the resin allows.

Issue: Incomplete Coupling (Deletion Sequences).

-

Context: Even if the monomer is soluble, the peptide-resin might aggregate.

-

Insight: The N-(2-methoxybenzyl) group is designed to fix this. If coupling fails, it is likely steric hindrance, not solubility.

-

Solution: Use "Magic Mixture" solvents (e.g., DMF + 1% Triton X-100 or DMF + Ethylene Carbonate) or switch to microwave heating (50°C) to drive the reaction.

Issue: Storage Stability.

-

Protocol: Store the solid powder at +2°C to +8°C, desiccated. Solutions in DMF should be used immediately (within 12 hours) to avoid slow Fmoc removal by trace amines in the solvent.

References

-

ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH) in PolarClean and DMF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

N-Fmoc-N-(2-methoxybenzyl)-glycine molecular weight and formula

[1][2]

Executive Summary & Core Identity

N-Fmoc-N-(2-methoxybenzyl)-glycine is a specialized building block used primarily in the solid-phase synthesis of peptoids (poly-N-substituted glycines) and modified peptides.[1] Structurally, it consists of a glycine backbone where the

Unlike its structural analog N-(2,4-dimethoxybenzyl)-glycine (Dmb-Gly) , which is widely employed as an acid-labile backbone protecting group to prevent aggregation, the 2-methoxybenzyl variant is typically utilized as a permanent peptidomimetic side chain .[1] The ortho-methoxy substituent provides unique steric and electronic properties, often exploited in the development of GPCR ligands and antimicrobial peptoids, while exhibiting greater stability toward trifluoroacetic acid (TFA) than the hyper-labile Dmb or Pmb groups.

Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-methoxybenzyl)glycine |

| Common Abbreviation | Fmoc-N(2-MB)-Gly-OH |

| CAS Number | 2385822-67-1 |

| Molecular Formula | |

| Molecular Weight | 417.46 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |

| Purity Standard |

Structural Analysis & Mechanistic Role[1]

Chemical Architecture

The molecule features a tertiary amide (when coupled) due to the N-substitution. This substitution eliminates the amide proton, thereby:

-

Abolishing Hydrogen Bonding: Prevents the formation of inter-chain hydrogen bonds (beta-sheets), which is the primary cause of aggregation in difficult sequences.

-

Increasing Solubility: Enhances the solvation of the growing chain in organic solvents (DMF/NMP).

-

Cis/Trans Isomerism: The N-alkylated amide bond exists in a distinct cis/trans equilibrium, influencing the folding landscape of the resulting oligomer.

Stability Distinction: 2-MB vs. Dmb

It is critical to distinguish the 2-methoxybenzyl (2-MB) group from the 2,4-dimethoxybenzyl (Dmb) group:

-

Dmb (2,4-dimethoxy): Highly acid-labile.[1][2][3] The electron-donating effects of two methoxy groups (ortho/para) stabilize the benzyl carbocation, allowing cleavage by TFA. Used as a temporary backbone protector.[1][4]

-

2-MB (2-methoxy): The single ortho-methoxy group provides insufficient stabilization for rapid cleavage under standard TFA conditions (95% TFA).[1] Consequently, the 2-MB group is retained on the final molecule, serving as a functional side chain (e.g., mimicking phenylalanine or tyrosine derivatives).

Figure 1: Structural connectivity of N-Fmoc-N-(2-methoxybenzyl)-glycine highlighting the central nitrogen hub.[1]

Synthesis Protocol (Monomer Preparation)

While the "sub-monomer" method (on-resin reductive amination) is common for peptoids, the use of the pre-made Fmoc monomer is preferred for ensuring sequence fidelity and avoiding side reactions during SPPS.

Synthesis Workflow

The synthesis typically proceeds via reductive amination of a glycine ester followed by Fmoc protection.

Step-by-Step Methodology:

-

Imine Formation:

-

Reagents: Glycine tert-butyl ester hydrochloride (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq),

(1.0 eq). -

Solvent: Anhydrous MeOH or TMOF (Trimethyl orthoformate) to scavenge water.

-

Condition: Stir at RT for 2–4 hours. TMOF drives equilibrium toward the imine.

-

-

Reductive Alkylation:

-

Reagent:

or -

Protocol: Add reducing agent portion-wise at 0°C. Stir overnight.

-

Workup: Quench with water, extract with DCM.[1] Result: N-(2-methoxybenzyl)glycine tert-butyl ester.

-

-

Fmoc Protection:

-

Reagents: Fmoc-Cl or Fmoc-OSu (1.1 eq),

or DIPEA.[1] -

Solvent: Dioxane/Water (1:1) or DCM.

-

Mechanism: Protection of the secondary amine.

-

-

Ester Hydrolysis:

-

Reagent: TFA/DCM (1:1).

-

Condition: Acidolytic cleavage of the tert-butyl ester to yield the free acid.

-

Purification: Recrystallization from EtOAc/Hexane or Preparative HPLC.[1]

-

Figure 2: Synthetic pathway for the production of the Fmoc-protected monomer.[1]

Application in Solid-Phase Synthesis (SPPS)[1]

Incorporating N-substituted glycines requires modified coupling protocols due to the steric hindrance of the secondary amine on the resin-bound chain (if coupling onto the N-substituted residue) or the monomer itself.

Coupling Protocol (Incorporation)

When coupling Fmoc-N(2-MB)-Gly-OH to the resin-bound peptide:

-

Activator: HATU or PyAOP are recommended over HBTU/DIC due to higher reactivity.[1]

-

Base: HOAt (1-hydroxy-7-azabenzotriazole) is a critical additive to minimize racemization (though glycine is achiral, adjacent residues might be affected).[1]

-

Stoichiometry: Use 3–5 equivalents of the monomer.

-

Time: Extended coupling times (2 x 1 hour) or microwave irradiation (75°C, 5 min).

Elongation (Coupling onto N-substituted Glycine)

The most difficult step is coupling the next amino acid onto the sterically hindered secondary amine of the N-(2-MB)-Gly residue.[1]

-

Challenge: The nucleophilicity of the N-terminal amine is reduced by the bulky 2-methoxybenzyl group.[1]

-

Solution:

-

Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene for in situ acid chloride formation (highly efficient for hindered amines).

-

Alternatively, use HATU with double coupling.[1]

-

Check: Chloranil test (for secondary amines) is required to monitor completion; the Kaiser test will not work.

-

Cleavage from Resin[1][13]

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Outcome: The peptide/peptoid is cleaved from the resin.[4] The 2-methoxybenzyl group remains attached to the glycine nitrogen.[1]

-

Note: If the 2-methoxybenzyl group must be removed (backbone protection strategy), much harsher conditions (e.g., TFMSA/TFA or HF) or oxidative cleavage (CAN - Cerium Ammonium Nitrate) would be required, though this is non-standard for this specific derivative.

References

-

Zuckermann, R. N., et al. (1992).[2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. (Foundational text on N-substituted glycine synthesis).

- Heim, R. (2003). Synthesis of N-(2-methoxybenzyl) phenethylamines (NBOMe series).

Methodological & Application

protocol for incorporating N-Fmoc-N-(2-methoxybenzyl)-glycine into peptides

Application Note: Protocol for Incorporating N-Fmoc-N-(2-methoxybenzyl)-glycine into Peptides

Abstract & Strategic Overview

The incorporation of N-Fmoc-N-(2-methoxybenzyl)-glycine (Fmoc-Gly(N-2-MB)-OH) into peptide sequences represents a critical intersection between solid-phase peptide synthesis (SPPS) and peptidomimetic design. Unlike standard amino acids, this derivative introduces a bulky, electron-rich benzyl group onto the backbone amide nitrogen.

Primary Applications:

-

Peptidomimetics (Peptoids): Creating protease-resistant peptide-peptoid hybrids with altered pharmacokinetic profiles.

-

Structural Disruption: The N-substitution acts as a "beta-breaker," disrupting inter-chain hydrogen bonding and preventing aggregation in "difficult sequences" (similar to, but distinct from, Hmb/Dmb backbone protection strategies).

Critical Challenge: The presence of the 2-methoxybenzyl group creates significant steric hindrance at the N-terminus after Fmoc removal. Coupling the subsequent amino acid onto this secondary amine is the rate-limiting step and prone to failure using standard protocols. This guide details a high-efficiency protocol to overcome this steric bottleneck.

Pre-Synthesis Considerations

| Parameter | Recommendation | Rationale |

| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) or Rink Amide | 2-CTC minimizes diketopiperazine (DKP) formation if the N-substituted Gly is at the C-terminus. |

| Loading | Low Loading (0.2 – 0.4 mmol/g ) | Reduces inter-chain steric clash, critical for N-substituted residues. |

| Positioning | Internal or C-terminal | N-terminal placement is trivial; internal placement requires the specialized elongation protocol below. |

| Stability Note | TFA Stability | Unlike Dmb (2,4-dimethoxybenzyl), the 2-methoxybenzyl group is generally stable to standard TFA cleavage (95% TFA). It is typically intended as a permanent modification (peptoid residue) rather than a transient backbone protecting group. |

Detailed Experimental Protocol

Phase 1: Coupling the N-Fmoc-N-(2-methoxybenzyl)-glycine Unit

Incorporating the unit itself is straightforward as the carboxyl group is activated. However, the bulky N-substitution requires extended activation time.

-

Activation: Dissolve Fmoc-Gly(N-2-MB)-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.

-

Base Addition: Add DIEA (6.0 eq). Pre-activate for 2 minutes .

-

Expert Insight: Do not exceed 5 minutes of pre-activation to avoid racemization (though less relevant for Gly, it is good practice).

-

-

Coupling: Add the mixture to the resin-bound peptide.

-

Reaction Time: Agitate at Room Temperature (RT) for 60–90 minutes .

-

Monitoring: Perform a Kaiser test (ninhydrin). It should be negative (no free amines).

Phase 2: Fmoc Removal (The Unmasking)

-

Deprotection: Treat resin with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present) for 5 min , then fresh solution for 15 min .

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Result: You now have a resin-bound secondary amine with a bulky 2-methoxybenzyl group. Standard Kaiser tests may yield a reddish/brown color rather than blue for secondary amines (chloranil test is preferred).

Phase 3: Elongation (The Critical Step)

Objective: Couple the next amino acid (Fmoc-AA-OH) onto the bulky N-(2-methoxybenzyl)-glycine. Standard HBTU/HCTU protocols will fail here.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as an additive to boost reactivity.

-

Solvent: DMF (minimal volume to maximize concentration).

Protocol:

-

Equivalents: Use 5.0 eq of the incoming Fmoc-AA-OH.

-

Activation: Dissolve Fmoc-AA-OH (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in DMF. Add DIEA (10.0 eq).

-

Coupling: Add to resin immediately.

-

Conditions:

-

Standard: Agitate for 2–4 hours at RT.

-

Difficult AAs (Val, Ile, Thr): Double couple (repeat step 1-3) or heat to 50°C (microwave assisted: 75°C for 5 min, except for Cys/His).

-

-

Capping (Mandatory): After coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

-

Reasoning: Any unreacted secondary amine will form a deletion sequence. Capping terminates these chains.

-

Phase 4: Cleavage & Isolation

-

Wash: Thoroughly wash resin with DCM to remove DMF traces (DMF can form complexes with TFA).

-

Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .

-

Note: If the peptide contains Trp/Met, add EDT (2.5%) or DODT .

-

-

Reaction: Agitate for 2–3 hours .

-

Work-up: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

-

Outcome: The peptide will retain the N-(2-methoxybenzyl) group.

Visualization: The Steric Bottleneck Workflow

The following diagram illustrates the critical decision points and steric challenges during the elongation phase.

Caption: Workflow for incorporating N-substituted glycine. The "Critical State" highlights the steric bottleneck requiring HATU/HOAt activation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of Next AA | Steric hindrance from 2-methoxybenzyl group. | Switch to HATU/HOAt or PyAOP . Increase temperature to 50°C . Perform double coupling. |

| Low Yield / Deletion Sequences | Failed acylation of the secondary amine. | Implement a Capping Step (Ac2O) immediately after the difficult coupling to purify the crude mix easier later. |

| Racemization of Next AA | Over-activation during slow coupling. | Use Collidine instead of DIEA as the base (milder). Limit pre-activation time to < 2 mins. |

| Unexpected Mass (+120 Da) | Incomplete removal of 2-MB group (if attempting cleavage). | Clarification: The 2-MB group is generally permanent in standard SPPS. If cleavage is absolutely required, specialized strong acid conditions (TFMSA) are needed, unlike Dmb. |

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

-

Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6] Chemical Reviews. (Detailed discussion on backbone protection stability). Link

Sources

- 1. 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Note: Mitigating Peptide Aggregation in SPPS using Pseudoproline Dipeptides and N-Acyl Backbone Protection

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The synthesis of peptides, particularly long or hydrophobic sequences, is frequently complicated by on-resin aggregation of the growing peptide chain. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in significantly reduced yields and challenging purifications. This guide provides a detailed examination of two powerful and complementary strategies to overcome these challenges: the use of pseudoproline dipeptides and the incorporation of N-(2-alkoxybenzyl)-glycine derivatives for backbone amide protection. We will elucidate the distinct mechanisms of action, provide field-proven protocols for their application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and offer a comparative framework for strategic selection.

The Fundamental Challenge: Peptide Aggregation in SPPS

During SPPS, as the peptide chain elongates, it can fold into secondary structures stabilized by intermolecular hydrogen bonds between backbone amides. This self-association leads to the formation of aggregates that are poorly solvated, rendering the N-terminal amine inaccessible for subsequent coupling reactions. Peptides rich in hydrophobic residues like Val, Ile, and Ala, or those capable of forming strong hydrogen bonds like Gln, Ser, and Thr, are especially susceptible. The consequences of aggregation range from a subtle decrease in reaction kinetics to complete synthesis failure. To address this, strategies that disrupt secondary structure formation are essential for the successful synthesis of so-called 'difficult' sequences.

Strategy I: Pseudoproline Dipeptides – The "Molecular Kink"

First described by Mutter and coworkers, pseudoproline dipeptides are one of the most effective tools for preventing aggregation.[1][2] They are dipeptide units where a C-terminal Serine (Ser), Threonine (Thr), or Cysteine (Cys) is reversibly protected as a proline-like oxazolidine or thiazolidine ring.[1][3]

Mechanism of Action

The efficacy of pseudoproline dipeptides stems from their profound impact on the peptide backbone conformation.

-

Conformational Disruption: The five-membered oxazolidine/thiazolidine ring imposes a rigid "kink" in the peptide backbone, similar to that induced by a natural proline residue.[3][4]

-

Cis-Amide Bond Preference: This kink favors a cis-amide bond conformation with the preceding amino acid residue. This disruption of the typical trans geometry effectively breaks the planarity of the peptide backbone, preventing the extended chain conformation required for β-sheet formation and intermolecular hydrogen bonding.[3]

-

Enhanced Solvation: By disrupting aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), improving the accessibility of the reactive N-terminus and enhancing coupling and deprotection kinetics.[3][5]

The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue.[4]

Figure 1: Conceptual workflow comparing standard SPPS, where aggregation can occur, with pseudoproline-assisted SPPS, where a "kink" maintains chain solvation.

Practical Guidelines for Implementation

Experience has led to several empirical guidelines for the optimal use of pseudoproline dipeptides:[4][5][6]

-

Positioning: Insert pseudoprolines approximately every 5-6 residues to effectively disrupt secondary structure formation.[4][5][6]

-

Spacing: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[4][6]

-

Hydrophobic Regions: It is highly advantageous to place a pseudoproline unit immediately before a known hydrophobic or aggregation-prone sequence.[4][5]

-

Introduction: Pseudoprolines are introduced as pre-formed dipeptide building blocks (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH). This is because direct acylation of the sterically hindered and less nucleophilic nitrogen of the oxazolidine ring results in poor coupling yields.[1]

Protocol: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-deprotected peptide-resin

-

Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

20% Piperidine in DMF (for subsequent Fmoc deprotection)

-

Kaiser Test or TNBS (Trinitrobenzenesulfonic acid) test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

-

Activation Solution Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (3-5 eq. relative to resin loading) and HBTU (3-5 eq.) in a minimal volume of DMF.

-

Scientist's Note: Using a slight excess of the pseudoproline dipeptide helps to drive the coupling reaction to completion, compensating for any steric hindrance.[6]

-

-

Activation: Add DIEA (6-10 eq.) to the activation solution and mix for 1-2 minutes. The solution will typically change color.

-

Coupling: Immediately add the activated pseudoproline solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Scientist's Note: Standard coupling times may need to be extended for these bulkier dipeptides. Microwave-assisted coupling can also be effective in accelerating the reaction.[3]

-

-

Monitoring (Self-Validation): Perform a Kaiser test or TNBS test to confirm the absence of free primary amines, indicating complete coupling.

-

If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with a freshly prepared activation solution.

-

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Proceed with Synthesis: The resin is now ready for the next Fmoc deprotection step (20% piperidine in DMF) to continue peptide elongation.

Strategy II: N-Fmoc-N-(2-methoxybenzyl)-glycine for Backbone Protection

While pseudoprolines are highly effective for Ser, Thr, and Cys-containing sequences, they cannot be used at other residues. For aggregation-prone sequences involving Glycine (Gly) or other amino acids, a complementary strategy is the temporary protection of the backbone amide nitrogen itself. N-Fmoc-N-(2-methoxybenzyl)-glycine is a key building block for this approach.

Mechanism of Action

This strategy is analogous to the use of 2-hydroxy-4-methoxybenzyl (Hmb)[7][8][9][10] and 2,4-dimethoxybenzyl (Dmb)[11][12] protected amino acids.

-

Tertiary Amide Formation: The 2-methoxybenzyl group is attached to the backbone nitrogen of the glycine residue. Once this building block is incorporated, the resulting amide bond is tertiary, not secondary.

-

Hydrogen Bond Disruption: A tertiary amide lacks the amide proton (N-H) that is essential for forming the hydrogen bonds that stabilize β-sheet structures. By eliminating this hydrogen bond donor, interchain association is effectively blocked at that position.

-

Reversibility: Like the pseudoproline moiety, the 2-methoxybenzyl group is an acid-labile protecting group. It is stable to the mild basic conditions of Fmoc deprotection (piperidine) but is cleaved during the final TFA cocktail treatment, yielding the native peptide backbone.[13]

Figure 2: Mechanism of N-alkoxybenzyl protection. The tertiary amide formed after incorporation lacks the proton needed for intermolecular hydrogen bonding, thus blocking aggregation.

Protocol: Synthesis and Incorporation of Fmoc-Xaa-N-(2-methoxybenzyl)-Gly-OH Dipeptide

Coupling directly to an N-substituted glycine can be slow and inefficient.[11] Therefore, it is highly recommended to pre-form a dipeptide and couple this unit to the resin, analogous to the pseudoproline strategy.

Part A: Solution-Phase Synthesis of the Dipeptide

-

N-Alkylation (Conceptual): N-Fmoc-N-(2-methoxybenzyl)-glycine is synthesized via reductive amination of 2-methoxybenzaldehyde with Fmoc-glycine or a related glycine derivative. This building block is often commercially available.

-

Dipeptide Coupling:

-

Dissolve N-Fmoc-N-(2-methoxybenzyl)-glycine (1.0 eq.) and the methyl or ethyl ester of the preceding Fmoc-protected amino acid (Fmoc-Xaa-OMe) (1.0 eq.) in DCM.

-

Add a coupling reagent like DIC (Diisopropylcarbodiimide) (1.1 eq.) and an activator such as HOBt (Hydroxybenzotriazole) (1.1 eq.).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.

-

Work up the reaction by washing with mild acid, base, and brine, then purify by column chromatography to yield the protected dipeptide ester.

-

Saponify the ester using LiOH or NaOH in a THF/water mixture to yield the final Fmoc-Xaa-N-(2-methoxybenzyl)-Gly-OH dipeptide acid.

-

Part B: Solid-Phase Incorporation of the Dipeptide The protocol for incorporating the pre-formed Fmoc-Xaa-N-(2-methoxybenzyl)-Gly-OH dipeptide onto the resin is identical to the one described in Section 2.3 for pseudoproline dipeptides.

Comparative Analysis and Strategic Selection

The choice between pseudoprolines and N-alkoxybenzyl protection depends on the specific peptide sequence.

| Feature | Pseudoproline Dipeptides | N-(2-methoxybenzyl)-Glycine Derivatives |

| Applicable Residues | Serine, Threonine, Cysteine[3] | Primarily Glycine, but analogues exist for other residues (e.g., Hmb-Ala)[7] |

| Mechanism | Induces backbone "kink," favors cis-amide bond[3][4] | Creates a tertiary amide, blocks H-bond donor site[8] |

| Primary Advantage | Extremely powerful disruption of secondary structure[1] | Targets aggregation at specific non-Ser/Thr/Cys residues, especially Glycine[11] |

| Form of Use | Pre-formed dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH) | Can be used as a single amino acid, but pre-formed dipeptide is strongly recommended[11] |

| Considerations | Must have a Ser, Thr, or Cys at the correct position in the sequence. | Coupling of the subsequent amino acid onto the N-alkoxybenzyl-protected residue can sometimes be slower.[9] |

| Best For | Long peptides, amyloidogenic sequences, sequences with multiple Ser/Thr residues.[14] | Glycine-rich sequences, or difficult sequences lacking Ser/Thr at optimal positions for pseudoproline insertion. |

Conclusion

Both pseudoproline dipeptides and N-Fmoc-N-(2-methoxybenzyl)-glycine derivatives are indispensable tools for overcoming aggregation in modern peptide synthesis. Pseudoprolines act by introducing a powerful conformational kink at Ser, Thr, or Cys residues, while N-alkoxybenzyl protection works by temporarily removing a backbone hydrogen bond donor site, particularly at glycine residues. A thorough understanding of their respective mechanisms and a strategic application, often using pre-formed dipeptide building blocks, empowers researchers to successfully synthesize complex and previously intractable peptides with higher yields and purity, accelerating research and drug development.

References

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. [Link]

-

Quibell, M., et al. (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed. [Link]

-

Merck Millipore. Pseudoproline-Dipeptides. [Link]

-

Merck Millipore. Novabiochem® - Your Guide to Pseudoproline Dipeptides. [Link]

-

Wikipedia. Pseudoproline. [Link]

-

Johnson, T., et al. (1996). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. RSC Publishing. [Link]

-

Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. [Link]

-

Aapptec Peptides. (2012, December). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. [Link]

-

White, P., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. PubMed. [Link]

-

Bohrium. (1996, December 1). Incorporation of 2-hydroxy-4-methoxybenzyl protection during peptide synthesis via reductive alkylation on the solid phase. [Link]

-

Johnson, T., et al. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. PubMed. [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

ResolveMass Laboratories Inc. Glycine-2,2-d2-N-Fmoc | CAS 284665-11-8. [Link]

Sources

- 1. Pseudoproline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reversible protecting group for the amide bond in peptides. Use in the synthesis of ‘difficult sequences’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Fmoc-N-(2,4-二甲氧基苄基)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Incorporation of 2-hydroxy-4-methoxybenzyl protection during peptide synthesis via reductive alkylation on the solid phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. benchchem.com [benchchem.com]

Troubleshooting & Optimization

stability of N-Fmoc-N-(2-methoxybenzyl)-glycine under different reaction conditions

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Fmoc-N-(2-methoxybenzyl)-glycine in Peptide Synthesis

N-Fmoc-N-(2-methoxybenzyl)-glycine is a specialized amino acid derivative employed in solid-phase peptide synthesis (SPPS) to mitigate the notorious problem of peptide aggregation.[1] Difficult sequences, particularly those rich in hydrophobic residues, have a tendency to form stable secondary structures on the solid support, leading to incomplete coupling and deprotection steps, and ultimately, low purity of the final product.[2] The 2-methoxybenzyl (Mob) group on the glycine nitrogen acts as a backbone-modifying agent, disrupting the inter- and intrachain hydrogen bonding that initiates β-sheet formation and subsequent aggregation.[1] This guide will explore the stability of this derivative under various reaction conditions and provide solutions to potential challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My peptide synthesis is failing after incorporating N-Fmoc-N-(2-methoxybenzyl)-glycine. What could be the issue?

Several factors could contribute to synthesis failure after the incorporation of N-Fmoc-N-(2-methoxybenzyl)-glycine. The primary suspects are incomplete coupling of the subsequent amino acid and potential side reactions.

Possible Causes and Solutions:

-

Steric Hindrance: The N-(2-methoxybenzyl) group is bulky and can sterically hinder the approach of the incoming activated amino acid.

-

Troubleshooting:

-

Extended Coupling Times: Double the standard coupling time for the amino acid immediately following the N-Fmoc-N-(2-methoxybenzyl)-glycine residue.

-

More Potent Coupling Reagents: Switch from standard carbodiimide-based activators (e.g., DIC/HOBt) to a uronium/aminium salt-based reagent like HBTU, HATU, or PyBOP, which are known to be more effective for sterically hindered couplings.[2]

-

Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.

-

-

-

Incomplete Fmoc Deprotection: While the Fmoc group is generally labile to piperidine, incomplete removal can occur in aggregated sequences.

-

Troubleshooting:

-

Extended Deprotection: Increase the piperidine treatment time (e.g., from 2 x 10 minutes to 2 x 15 minutes).

-

Monitor Fmoc Removal: Quantify the Fmoc-dibenzofulvene adduct released using UV spectroscopy to ensure complete deprotection.

-

-

Q2: Is the N-(2-methoxybenzyl) group stable to the standard 20% piperidine in DMF used for Fmoc deprotection?

Yes, the N-(2-methoxybenzyl) group is generally stable to the basic conditions of Fmoc deprotection. The C-N bond is not susceptible to the β-elimination mechanism that cleaves the Fmoc group. However, prolonged exposure to strong bases over many cycles could potentially lead to minor degradation, although this is not a commonly reported issue.

Best Practices:

-

Adhere to standard Fmoc deprotection times (e.g., 2 x 10-15 minutes).

-

Ensure the piperidine solution is fresh and of high quality.

Q3: Will the N-(2-methoxybenzyl) group be cleaved during the final TFA cleavage step? What scavengers should I use?

The N-(2-methoxybenzyl) group is designed to be cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin. It is more labile than an unsubstituted benzyl group due to the electron-donating effect of the methoxy group, which stabilizes the resulting carbocation.

Cleavage Conditions and Scavenger Recommendations:

| Cleavage Cocktail Component | Purpose | Recommended Concentration |

| Trifluoroacetic Acid (TFA) | Cleaves the Mob group and most side-chain protecting groups | 95% |

| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% |

| Water | Scavenger and aids in peptide precipitation | 2.5% |

Mechanism of Cleavage and the Role of Scavengers:

The acidic cleavage of the 2-methoxybenzyl group proceeds via protonation of the ether oxygen, followed by the departure of the glycine nitrogen to form a stable 2-methoxybenzyl cation. This cation is highly electrophilic and can react with nucleophilic side chains in the peptide, particularly tryptophan and methionine, leading to unwanted modifications. Scavengers like TIS are crucial to trap this reactive intermediate.

Experimental Protocols

Protocol 1: Coupling of the Amino Acid Following N-Fmoc-N-(2-methoxybenzyl)-glycine

This protocol outlines the recommended procedure for coupling the amino acid immediately after the incorporation of N-Fmoc-N-(2-methoxybenzyl)-glycine to overcome potential steric hindrance.

dot

Caption: Workflow for coupling after N-(2-methoxybenzyl)-glycine.

Protocol 2: Final Cleavage and Deprotection

This protocol details the final cleavage of the peptide from the resin, including the removal of the N-(2-methoxybenzyl) group and other side-chain protecting groups.

dot

Caption: Standard final cleavage and deprotection protocol.

Stability Summary

The following table summarizes the stability of the N-(2-methoxybenzyl) group under common SPPS conditions.

| Condition | Reagents | Stability of N-(2-methoxybenzyl) group |

| Fmoc Deprotection | 20% Piperidine in DMF | Stable [3] |

| Coupling | Standard coupling reagents (e.g., HBTU, HATU) | Stable |

| Final Cleavage | 95% TFA | Labile (cleaved)[4] |

Advanced Troubleshooting

Problem: I observe a significant side product with a mass corresponding to the peptide +121 Da.

This mass difference corresponds to the addition of a benzyl group, which is likely the 2-methoxybenzyl cation that was not effectively scavenged during cleavage.

Solutions:

-

Increase Scavenger Concentration: Increase the amount of TIS in the cleavage cocktail to 5%.

-

Add an Additional Scavenger: For tryptophan-containing peptides, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail (e.g., TFA/TIS/H2O/EDT 92.5:2.5:2.5:2.5).[5]

-

Optimize Cleavage Time: Ensure the cleavage reaction goes to completion (2-3 hours) to minimize the presence of reactive intermediates.

Problem: The crude peptide has very low purity despite using N-Fmoc-N-(2-methoxybenzyl)-glycine.

While N-Fmoc-N-(2-methoxybenzyl)-glycine is effective at disrupting aggregation, it is not a panacea for all "difficult" sequences.

Further Optimization Strategies:

-

Incorporate at Multiple Sites: For very long or highly aggregation-prone sequences, consider incorporating N-Fmoc-N-(2-methoxybenzyl)-glycine at multiple positions (e.g., every 6-8 residues).

-

Combine with Other Strategies: Use N-Fmoc-N-(2-methoxybenzyl)-glycine in conjunction with other aggregation-disrupting techniques, such as pseudoproline dipeptides or the use of chaotropic salts like LiCl in the coupling and deprotection steps.[2]

-

Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can also help to reduce aggregation.

Conclusion

N-Fmoc-N-(2-methoxybenzyl)-glycine is a powerful tool for improving the synthesis of challenging peptides. By understanding its chemical properties and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high-purity peptides. This guide provides a foundation for the successful application of this important building block in peptide chemistry.

References

-

Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

-

A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (2013, June 13). Retrieved from [Link]

-

van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. Retrieved from [Link]

-

Rankin, G. M., et al. (2013). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry. Retrieved from [Link]

-